molecular formula C16H22O7 B2465025 beta-D-Glucosylisoeugenol CAS No. 120442-72-0

beta-D-Glucosylisoeugenol

Cat. No.: B2465025
CAS No.: 120442-72-0
M. Wt: 326.345
InChI Key: KEOQVSSHVYLFJO-BSULOXNCSA-N
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Description

beta-D-Glucosylisoeugenol is a glycoside comprising a beta-D-glucose moiety linked via a glycosidic bond to isoeugenol, a phenylpropene derivative known for its antioxidant and antimicrobial properties . The beta-configuration of the glucosyl group enhances metabolic stability compared to alpha-linked analogues, while the isoeugenol aglycone contributes to its bioactivity profile. This compound is of interest in pharmaceutical and cosmetic research due to its dual functional roles: the hydrophilic glucosyl group improves aqueous solubility, and the hydrophobic isoeugenol enables membrane permeability .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQVSSHVYLFJO-BSULOXNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucosylisoeugenol typically involves the glycosylation of isoeugenol. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule to isoeugenol . Chemical synthesis may involve the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors, with the reaction being catalyzed by Lewis acids such as boron trifluoride etherate.

Industrial Production Methods: Industrial production of this compound may utilize biotechnological approaches, including the use of genetically engineered microorganisms that express glycosyltransferases. These microorganisms can be cultured in bioreactors, where they produce the desired compound through fermentation processes . The product is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucosylisoeugenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated isoeugenol derivatives.

    Substitution: Esterified or etherified this compound.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural differences among glycosides arise from variations in aglycone structure, glycosidic linkage position, and sugar composition. The table below highlights critical distinctions:

Compound Molecular Weight (g/mol) Aglycone Glycosidic Linkage Solubility in Water Key Biological Activities
beta-D-Glucosylisoeugenol ~350 (estimated) Isoeugenol Beta-1→ linkage Moderate Antioxidant, antimicrobial
Methyl beta-D-glucopyranoside 194.18 Methyl Beta-1→ linkage High Research tool (e.g., cryoprotectant)
Ginsenoside Rg1 800.98 Protopanaxatriol Multi-beta-glucosyl chains Low Anti-inflammatory, antidiabetic
3-O-α-L-Rhamnopyranosyl(1→2)-β-D-glucopyranosyl diosgenin ~900 (estimated) Diosgenin (steroidal sapogenin) α-1→2 and β-1→ linkages Low Anticancer, immunomodulatory

Key Observations :

  • Aglycone Impact: The steroidal aglycone in diosgenin derivatives (e.g., compound 3 in ) confers anticancer activity, whereas isoeugenol in this compound drives antioxidant effects.
  • Solubility: Methyl beta-D-glucopyranoside’s high solubility contrasts with the moderate solubility of this compound, reflecting aglycone hydrophobicity.
  • Glycosylation Complexity: Ginsenoside Rg1’s multi-glycosyl chains enhance receptor targeting but reduce solubility compared to single-glucose analogues .

Pharmacokinetic and Metabolic Differences

  • Absorption: Smaller glycosides like methyl beta-D-glucopyranoside are rapidly absorbed in the gastrointestinal tract, while this compound’s larger size may require enzymatic hydrolysis (e.g., via β-glucosidases) for bioavailability .
  • Metabolic Stability: Beta-linked glycosides resist hydrolysis by human alpha-amylases, extending their half-life compared to alpha-linked variants (e.g., α-L-rhamnopyranosides in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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